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Compound of Interest

Compound Name: 2,4-diiodo-1H-imidazole

Cat. No.: B100139 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2,4-diiodo-1H-imidazole, a molecule of interest in medicinal chemistry and materials

science. Due to the limited availability of direct experimental spectra in public databases, this

document focuses on predicted data based on the analysis of related imidazole compounds

and the known effects of halogen substitution. Detailed experimental protocols for acquiring

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also

provided to aid researchers in the characterization of this and similar compounds.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 2,4-diiodo-1H-
imidazole. These predictions are derived from the known spectral characteristics of the 1H-

imidazole core and the influence of iodo-substituents at the C2 and C4 positions.

Table 1: Predicted ¹H NMR Spectral Data for 2,4-diiodo-1H-imidazole
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Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity Notes

H-5 7.0 - 7.5 Singlet (s)

The single proton on

the imidazole ring is

expected to be a

singlet. Its chemical

shift will be influenced

by the two iodine

atoms.

N-H 12.0 - 13.0 Broad Singlet (br s)

The N-H proton of the

imidazole ring typically

appears as a broad

signal at a high

chemical shift due to

hydrogen bonding and

proton exchange.

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for 2,4-diiodo-1H-imidazole
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Carbon
Predicted Chemical Shift
(δ, ppm)

Notes

C-2 80 - 100

The carbon atom bonded to

two nitrogen atoms and an

iodine atom. The chemical shift

is significantly influenced by

the electronegativity and heavy

atom effect of iodine.

C-4 90 - 110

The carbon atom bonded to a

nitrogen atom and an iodine

atom. Similar to C-2, its

chemical shift is affected by

the iodo-substituent.

C-5 115 - 125

The carbon atom bonded to a

proton. Its chemical shift is

expected to be in the typical

range for an sp² carbon in an

imidazole ring, influenced by

the adjacent iodine at C-4.

Solvent: DMSO-d₆

Table 3: Predicted IR Absorption Data for 2,4-diiodo-1H-imidazole

Functional Group
Predicted
Wavenumber
(cm⁻¹)

Intensity Vibrational Mode

N-H 3100 - 3300 Broad, Medium Stretching

C-H (aromatic) 3000 - 3100 Weak Stretching

C=N 1580 - 1650 Medium Stretching

C=C 1450 - 1550 Medium Stretching

C-I 500 - 600 Strong Stretching
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Table 4: Expected Mass Spectrometry Fragmentation of 2,4-diiodo-1H-imidazole

The molecular formula of 2,4-diiodo-1H-imidazole is C₃H₂I₂N₂ with a molecular weight of

approximately 319.87 g/mol .

m/z Possible Fragment Notes

320 [M]⁺ Molecular ion peak.

193 [M - I]⁺ Loss of one iodine atom.

127 [I]⁺
Iodine cation, often a

prominent peak.

67 [M - 2I]⁺ Loss of both iodine atoms.

40 [C₂H₂N]⁺
Fragment of the imidazole ring

after loss of iodine and HCN.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument

parameters should be optimized for the specific sample and equipment.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: Dissolve approximately 5-10 mg of 2,4-diiodo-1H-imidazole in 0.5-0.7

mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer the solution to a 5

mm NMR tube.

¹H NMR Data Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation

delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise

ratio.
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¹³C NMR Data Acquisition:

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H

NMR.

2.2. Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr).

Grind the mixture to a fine powder and press it into a thin, transparent disk using a

hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Data Acquisition:

Record a background spectrum of the empty sample holder (or clean ATR crystal).

Place the sample in the spectrometer and record the sample spectrum, typically in the

range of 4000-400 cm⁻¹.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

2.3. Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron

Ionization - EI, or Electrospray Ionization - ESI).

Sample Preparation:
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EI-MS: Introduce a small amount of the sample into the ion source, often via a direct

insertion probe or after separation by Gas Chromatography (GC).

ESI-MS: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or

acetonitrile) and introduce it into the ion source via direct infusion or after separation by

Liquid Chromatography (LC).

Data Acquisition:

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

For fragmentation analysis (MS/MS), select the molecular ion and subject it to collision-

induced dissociation (CID) to observe the daughter ions.

Visualizing Spectroscopic Workflows
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationship between different techniques for structural elucidation.
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General workflow for spectroscopic analysis.
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Spectroscopic Techniques Information Provided
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Contribution of techniques to structural elucidation.

To cite this document: BenchChem. [Spectroscopic Data and Analysis of 2,4-diiodo-1H-
imidazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b100139#spectroscopic-data-for-2-4-diiodo-1h-
imidazole-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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